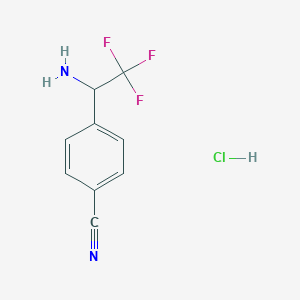

4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride

描述

4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride (CAS: 943731-61-1) is a fluorinated aromatic compound featuring a benzonitrile core substituted with a trifluoroethylamine group. Its (S)-enantiomer is commercially available through suppliers like ECHEMI and Amadis Chemical, with industrial-grade purity (95–99%) and packaging options ranging from 1g to 25kg . The compound is utilized in pharmaceutical research, particularly as an intermediate in drug synthesis, with analytical services (NMR, HPLC, LC-MS) ensuring quality control . Key suppliers include Taizhou Huading Chemical (China) and SL Drugs & Pharmaceuticals (India) .

属性

IUPAC Name |

4-(1-amino-2,2,2-trifluoroethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7;/h1-4,8H,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPALTFQCHARPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride typically involves the reaction of 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .

化学反应分析

Types of Reactions

4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted benzonitriles .

科学研究应用

Anticancer Properties

Research has indicated that compounds containing trifluoroethyl groups exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzonitrile can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific investigations into the efficacy of 4-(1-amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride have demonstrated its potential as an anticancer agent against various tumor cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent . The structure-activity relationship (SAR) studies suggest that modifications in the trifluoroethyl group can enhance its effectiveness against resistant strains.

Drug Development

This compound is being explored as a potential lead compound in drug development, particularly for conditions such as prostate cancer and other androgen-dependent cancers. Its role as an intermediate in the synthesis of bicalutamide—a well-known antiandrogen drug—highlights its significance in pharmaceutical applications .

FDA-Approved Drugs

The incorporation of trifluoromethyl groups in drug design has gained momentum due to their influence on pharmacokinetics and pharmacodynamics. A review of FDA-approved drugs containing trifluoromethyl groups indicates that these modifications can enhance metabolic stability and bioavailability . This trend suggests that similar compounds like this compound could be pivotal in developing next-generation therapeutics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell growth in vitro. |

| Study 2 | Antimicrobial Efficacy | Showed effectiveness against multiple bacterial strains with low MIC values. |

| Study 3 | Drug Development | Highlighted its role as an intermediate for synthesizing bicalutamide with improved yields. |

作用机制

The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations: Functional Group Impact

a) 4-(2-Aminoethyl)benzenesulphonyl Fluoride Hydrochloride (CAS: 30827-99-7)

- Molecular Formula: C₈H₁₀FNO₂S·HCl

- Molecular Weight : 239.70 g/mol

- Key Differences: Replaces the trifluoroethylamine and benzonitrile groups with a sulphonyl fluoride and aminoethyl chain. Hazards: Highly corrosive (skin category 1B) and releases hydrogen fluoride, requiring stringent safety protocols . Applications: Acts as a protease inhibitor in biochemical assays, contrasting with the target compound’s role as a pharmaceutical intermediate.

b) Rilpivirine Hydrochloride

- Structure: 4-((4-((4-((E)-2-cyanoethenyl)-2,6-dimethylphenyl)amino)-2-pyrimidinyl)amino)benzonitrile monohydrochloride

- Key Differences: Incorporates a pyrimidinylamino-cyanoethenyl group, enhancing its antiviral activity (HIV-1 non-nucleoside reverse transcriptase inhibitor) . Applications: Approved therapeutic agent vs. the target compound’s status as a research intermediate.

Stereochemical and Substituent Modifications

a) (R)-4-(1-Amino-2-methoxyethyl)benzonitrile Hydrochloride (CAS: 2061996-79-8)

- Molecular Formula : C₁₀H₁₂ClF₃N₂O (estimated)

- Key Differences :

b) 4-[(1r)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol Hydrochloride (Ref: 10-F655462)

- Key Differences: Phenol ring replaces benzonitrile, with an additional fluorine at the 3-position. the hydrophobic nitrile group in the target compound .

Research and Commercial Insights

- Regulatory Status : Unlike rilpivirine HCl (FDA-approved), the target compound lacks therapeutic approval, emphasizing its role in early-stage drug development .

- Enantiomeric Significance : The (S)-configuration of the target compound may offer optimized binding in chiral drug targets, whereas (R)-variants (e.g., ) could show reduced efficacy or alternative applications .

生物活性

4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a trifluoroethyl group, which enhances its stability and reactivity. It is commonly synthesized as an intermediate in the production of various organic compounds, particularly in pharmaceutical development. The synthesis typically involves reactions such as oxidation, reduction, and substitution with reagents like cuprous cyanide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound's pharmacological properties by increasing lipophilicity and modifying enzyme interactions. These interactions can lead to inhibition or modulation of various biological pathways, including those involved in cancer progression and inflammation.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity. For instance, it serves as a precursor for the synthesis of bicalutamide, a drug used in prostate cancer treatment. Studies have shown that derivatives of this compound can inhibit prostate-specific antigen (PSA) expression in LNCaP-AR cells, indicating potential use in androgen receptor-targeted therapies .

In Vitro Studies

In vitro evaluations have demonstrated that related compounds can induce apoptosis and cell-cycle arrest in various cancer cell lines. For example, compounds derived from similar structures have shown cytotoxic effects against breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells through mechanisms involving G2/M cell-cycle arrest .

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Prostate Cancer Treatment : A study demonstrated that a derivative inhibited PSA expression at low doses (2.5 μM), showcasing its potential for therapeutic application against prostate cancer .

- Cytotoxicity Assessment : In a series of experiments involving various cancer cell lines, compounds structurally related to 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile exhibited significant cytotoxic effects through apoptosis induction and cell-cycle modulation .

- Enzyme Inhibition : Research has indicated that the compound can inhibit specific enzymes involved in cancer metabolism, further supporting its role as a potential anticancer agent.

常见问题

Q. Table 1. Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Ideal for stock solutions |

| Water | ~2 | Requires co-solvents (e.g., EtOH) |

| Ethanol | 15 | Compatible with biological assays |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant Identified |

|---|---|---|

| 40°C, pH 3.0 | <5 | None detected |

| 40°C, pH 7.4 | 22 | Deaminated derivative |

| UV Light (254 nm) | 35 | Nitrile hydrolysis product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。